N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(1H-indol-3-yl)acetamide
Description
Properties
Molecular Formula |
C20H18FN3O |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(1H-indol-3-yl)acetamide |
InChI |
InChI=1S/C20H18FN3O/c21-15-5-6-19-17(10-15)13(11-23-19)7-8-22-20(25)9-14-12-24-18-4-2-1-3-16(14)18/h1-6,10-12,23-24H,7-9H2,(H,22,25) |
InChI Key |
DFHBXVHPNWRKPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Direct Fluorination of Indole
Electrophilic fluorination using N-fluoropyridinium salts or Selectfluor® under acidic conditions provides regioselective access to 5-fluoroindole. For example:
Alternative Route: Friedel-Crafts Alkylation
Pre-fluorinated precursors such as 4-fluoroaniline can undergo Fischer indole synthesis:
-
Cyclization of 4-fluoroaniline with ketoesters under HCl/EtOH.
-
Purification via silica gel chromatography (hexane:EtOAc, 3:1).
Formation of Ethylacetamide Linker
Alkylation of 5-Fluoroindole
Introduction of the ethylamine side chain employs nucleophilic substitution:
Acetylation of Primary Amine
The ethylamine intermediate is acetylated using acetic anhydride:
Coupling with Indol-3-ylacetic Acid
Activation of Carboxylic Acid
The indol-3-ylacetic acid is activated as an acyl chloride:
Amide Bond Formation
Coupling the acyl chloride with the 5-fluoroindole ethylamine derivative:
Optimization and Side Reactions
Competing Alkylation Sites
Indole N-alkylation competes with C3-alkylation. Key mitigations:
Fluorine Stability
Fluorine substituents are susceptible to displacement under strongly basic conditions. Mild bases (e.g., Cs₂CO₃) improve stability.
Purification and Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.34 (s, 1H, indole H-2), 7.62 (d, J = 8.4 Hz, 1H), 7.25–7.18 (m, 4H), 3.89 (s, 3H, OCH₃).
Scalability and Industrial Considerations
Cost-Effective Modifications
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(1H-indol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moieties can be oxidized under specific conditions to form corresponding oxindoles.
Reduction: The compound can be reduced to form dihydroindole derivatives.
Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxindole derivatives.
Reduction: Formation of dihydroindole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Antitumor Activity
One of the primary applications of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(1H-indol-3-yl)acetamide is its potential antitumor activity. Research has indicated that derivatives of indole compounds exhibit significant efficacy against various solid tumors, including colorectal and lung cancers. The compound's mechanism of action may involve the inhibition of specific pathways that are crucial for tumor growth and survival.
Case Studies
-
Colorectal Cancer
- A study highlighted that indole derivatives, including this compound, showed promising results in preclinical models of colorectal cancer. The compound demonstrated a reduction in tumor size and improved survival rates in animal models when administered in combination with conventional chemotherapeutics like 5-fluorouracil .
-
Lung Cancer
- Another research effort focused on lung cancer cells treated with this indole derivative, revealing a significant decrease in cell viability and induction of apoptosis. The compound's ability to synergize with existing chemotherapy agents was noted, suggesting a potential role in combination therapies .
Neurological Applications
In addition to its antitumor properties, this compound has been explored for its neuroprotective effects. Indole derivatives are known to interact with serotonin receptors, which may contribute to their therapeutic effects in neurological disorders.
Research Findings
Recent studies have suggested that the compound can modulate serotonergic pathways, potentially offering benefits for conditions such as depression and anxiety. The neuroprotective properties were evaluated using in vitro models where the compound exhibited a capacity to prevent neuronal cell death induced by toxic agents .
Summary of Applications
The applications of this compound can be summarized as follows:
| Application Area | Description |
|---|---|
| Antitumor Activity | Effective against colorectal and lung cancers; potential for combination therapy with existing drugs. |
| Neurological Disorders | Modulates serotonergic pathways; potential benefits for depression and anxiety treatment. |
Mechanism of Action
The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. One notable target is the Notum enzyme, which is involved in the Wnt signaling pathway . By inhibiting the Notum enzyme, this compound can upregulate Wnt signaling, which may have therapeutic implications for neurodegenerative diseases such as Alzheimer’s disease.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Modifications
Key Observations:
- Fluoro vs.
- Fluoro vs. Chloro: Chloro analogs (e.g., CAS 79087-58-4) exhibit higher lipophilicity (logP = 1.4 vs. ~0.8 for fluoro derivatives), which may improve membrane permeability but increase off-target binding risks .
- Heterocyclic Modifications: The thiazolidinone-thienyl derivative () introduces conformational rigidity and sulfur-mediated interactions, which could modulate target selectivity .
Key Observations:
- The target compound’s Notum inhibition is unique among analogs, with crystallographic data supporting its binding mode .
- Simpler derivatives like N-(2-(1H-indol-3-yl)ethyl)acetamide exhibit antimicrobial properties, highlighting the role of the indole-ethyl-acetamide scaffold in diverse bioactivities .
Physicochemical and Pharmacokinetic Properties
Table 3: Comparative Physicochemical Data
*Calculated from molecular formula C₂₀H₁₇FN₄O.
†Estimated via computational methods.
‡Predicted based on sulfur-containing groups.
Key Observations:
- The target compound’s higher molecular weight and rotatable bonds may limit blood-brain barrier penetration compared to simpler analogs like CAS 79087-58-4 .
Biological Activity
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(1H-indol-3-yl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structural characteristics, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound this compound features an indole moiety, which is known for its diverse biological properties. The presence of the fluorine atom at the 5-position of the indole ring enhances its pharmacological profile by potentially increasing lipophilicity and altering receptor interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H12FNO2 |
| Molecular Weight | 221.23 g/mol |
| InChI Key | FYNLEVUFIFSEEW-UHFFFAOYSA-N |
Research indicates that this compound acts as an inhibitor of the enzyme Notum, which plays a critical role in regulating Wnt signaling pathways. The inhibition of Notum can lead to the upregulation of Wnt signaling, which is beneficial in various neurodegenerative conditions such as Alzheimer's disease .
Binding Affinity and Structural Insights
Crystallographic studies have shown that this compound binds to Notum in two distinct sites: one within the catalytic pocket and another at the periphery. This dual binding mechanism may contribute to its inhibitory efficacy .
Anticancer Activity
In vitro studies have demonstrated that compounds structurally similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, related indole derivatives have shown IC50 values as low as 0.34 μM against MCF-7 breast cancer cells, indicating potent anticancer activity .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of indole derivatives. Some studies report that similar compounds have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) reported as low as 0.98 μg/mL . This suggests that this compound could possess significant antibacterial properties.
Research Findings
Several studies have evaluated the biological activities associated with indole derivatives:
- Antiproliferative Studies : Compounds with similar structures to this compound were tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .
- Mechanistic Insights : Investigations into the mechanism revealed that these compounds could induce cell cycle arrest at the G2/M phase and inhibit tubulin polymerization, a critical process in cancer cell division .
- Antimicrobial Activity : The compound's potential as an antimicrobial agent was highlighted by its effectiveness against both Gram-positive bacteria like MRSA and fungal strains like Candida albicans .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
